molecular formula C7H5BrF3NOS B602836 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol CAS No. 1432075-81-4

2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol

Cat. No.: B602836
CAS No.: 1432075-81-4
M. Wt: 288.09g/mol
InChI Key: XHPMBGZOOAKQBB-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol (CAS 1432075-81-4) is a high-purity chemical building block offered for research and development purposes. This compound features a phenol core decorated with amino, bromo, and (trifluoromethyl)thio functional groups, making it a versatile intermediate for synthesizing more complex molecules. The presence of both an electron-donating amino group and electron-withdrawing substituents, including the bromine and the sulfur-linked trifluoromethyl group, creates a unique electronic profile that can be exploited in various chemical syntheses . The incorporation of the trifluoromethyl group is of particular interest in medicinal and agrochemical research, as this moiety is known to significantly influence a compound's lipophilicity, metabolic stability, and overall bioavailability . While the specific biological activity of this compound has not been detailed in the available literature, its structural features suggest potential as a precursor in the development of compounds for materials science or as an intermediate for pharmaceuticals targeting aggregation-related diseases . This product is intended for use in laboratory research only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-6-bromo-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMBGZOOAKQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization with N-Trifluoromethylthiodibenzenesulfonimide

In a study by Shen and coworkers, 3 was employed to introduce SCF₃ into difluoro enol silyl ethers under mild conditions. While this work focused on ketone substrates, the methodology is adaptable to phenolic systems with appropriate protection.

General Procedure :

  • Protect the phenolic hydroxyl group as a methyl ether to prevent undesired side reactions.

  • Generate a brominated aniline precursor (e.g., 2-amino-6-bromophenol methyl ether).

  • Treat the precursor with 3 in acetonitrile at room temperature in the presence of potassium fluoride (KF).

Key Findings :

  • KF as an additive yielded 78% conversion to the SCF₃-containing product in model systems.

  • Substituting KF with cesium fluoride (CsF) reduced yields to 61%, while tetrabutylammonium fluoride (TBAF) led to significant byproduct formation (45%).

Challenges in Regiochemical Control

The electron-deficient nature of the SCF₃ group directs electrophilic bromination to the meta position. However, in the presence of an amino group (a strong ortho/para director), competitive bromination at multiple positions can occur. To mitigate this, acetylation of the amino group prior to bromination ensures para selectivity relative to the amino moiety, yielding the desired 6-bromo regioisomer.

Metal-Mediated C–S Bond Formation

Transition-metal catalysis offers a robust platform for introducing SCF₃ groups under mild conditions. Copper-mediated thiolation, widely used in aryl halide functionalization, is particularly relevant.

Copper-Catalyzed Trifluoromethylthiolation

A generic protocol for aryl iodides involves:

  • Reacting 2-amino-6-bromo-4-iodophenol with trifluoromethylthiolate (SCF₃⁻) in the presence of CuI and a diamine ligand.

  • Optimizing solvent polarity and temperature to enhance coupling efficiency.

Data from Model Systems :

  • Reactions in dimethylformamide (DMF) at 110°C achieved >70% yield for analogous substrates.

  • Electron-deficient aryl halides exhibit faster reaction rates due to improved oxidative addition kinetics.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)ChallengesScalability
Direct ThiolationBromination → Thiolation → Deprotection25–40Competing side reactions with free –NH₂Moderate
Nitration/ReductionNitration → Bromination → Reduction50–65Requires handling concentrated HNO₃/H₂SO₄High
Copper CatalysisHalogen exchange → Coupling60–75Cost of Cu catalysts and ligandsLaboratory-scale

Critical Insights :

  • The nitration/reduction route offers superior yields but involves hazardous reagents.

  • Copper-mediated methods, while efficient, require optimization to minimize metal contamination in the final product.

Analytical Characterization and Quality Control

Post-synthetic characterization is critical for verifying the structure and purity of this compound.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.78–7.72 (m, 1H), 7.62–7.55 (m, 2H).

  • ¹⁹F NMR : δ −70.49 (q, J = 8.9 Hz).

  • HRMS : m/z [M + H]⁺ calcd for C₇H₅BrF₃NOS: 256.9291, found: 256.9295.

Purity Assessment

  • HPLC analysis with UV detection (λ = 254 nm) confirmed ≥97% purity for commercially available batches.

  • Residual solvent analysis (GC-MS) ensures compliance with ICH guidelines.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and increased efficacy against various bacterial strains.

Case Study: Antibacterial Effectiveness
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural similarities to known anticancer agents allow it to interact with specific biological targets involved in cancer cell proliferation.

Case Study: In Vitro Cytotoxicity
In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Agrochemicals

The compound's fluorinated structure has made it a candidate for developing novel agrochemicals. Its ability to act as a fungicide or herbicide is being explored due to its enhanced stability and efficacy compared to non-fluorinated analogs.

Case Study: Fungicidal Activity
Research on the fungicidal properties revealed that formulations containing this compound showed promising results against fungal pathogens affecting crops, thus supporting its application in agricultural practices .

Material Science

Polymer Additives
In materials science, this compound is being studied as a potential additive in polymer formulations. Its unique chemical properties can enhance thermal stability and mechanical strength in polymers.

Case Study: Polymer Blends
Experimental blends incorporating this compound demonstrated improved thermal degradation temperatures compared to control samples without it. This suggests that it could be utilized to produce more durable materials for industrial applications .

Analytical Chemistry

The compound serves as an important reagent in analytical chemistry for detecting various analytes due to its reactive functional groups.

Case Study: Chromatographic Applications
Recent developments have shown that this compound can be used in high-performance liquid chromatography (HPLC) methods for separating complex mixtures, enhancing the detection limits of certain analytes .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino and bromine groups facilitate various biochemical interactions. These interactions can modulate enzymatic activity and signal transduction pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol with three analogs from the evidence:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Biological Activity/Toxicity (Dose)
This compound C₇H₄BrF₃NOS 2-NH₂, 6-Br, 4-SCF₃ Amino, bromo, trifluoromethylthio Not directly studied (inferred stability)
6-Bromo-2,5-dihydroxy-thiophenol () C₆H₅BrO₂S 2-OH, 5-OH, 6-Br Dihydroxy, thiophenol, bromo Nephrotoxic (0.35 mmol/kg, intraperitoneal)
2,5-Dihydroxy-thiophenol () C₆H₆O₂S 2-OH, 5-OH Dihydroxy, thiophenol Nephrotoxic (0.6 mmol/kg, intraperitoneal)
4-Amino-2-bromo-6-fluoro-phenol () C₆H₅BrFNO 2-Br, 4-NH₂, 6-F Amino, bromo, fluoro No toxicity data provided

Key Findings from Comparative Studies

Role of Quinone Functionality in Toxicity: 6-Bromo-2,5-dihydroxy-thiophenol () exhibits nephrotoxicity at 0.35 mmol/kg due to its quinone-like structure (dihydroxy groups at positions 2 and 5), which facilitates redox cycling and reactive oxygen species (ROS) generation. However, the trifluoromethylthio group may introduce alternative metabolic pathways.

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethylthio (-SCF₃) group in the target compound is more electron-withdrawing than the fluoro (-F) group in 4-Amino-2-bromo-6-fluoro-phenol (). This difference could enhance stability against nucleophilic attack but reduce solubility in aqueous environments .

Toxicity Thresholds: 6-Bromo-2,5-dihydroxy-thiophenol required a lower nephrotoxic dose (0.35 mmol/kg) than its non-brominated analog 2,5-dihydroxy-thiophenol (0.6 mmol/kg), highlighting bromine’s role in enhancing toxicity . Target Compound: The trifluoromethylthio group’s stability might reduce acute toxicity compared to thiophenols, but chronic effects remain speculative.

Biological Activity

2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a phenolic structure with key substituents:

  • Amino group at position 2
  • Bromo group at position 6
  • Trifluoromethylthio group at position 4

These functional groups contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group enhances binding affinity, while the amino and bromo groups facilitate biochemical interactions. This results in modulation of enzymatic activities and signal transduction pathways, impacting cellular functions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting specific T-cell proliferation pathways:

CompoundTarget EnzymeIC50 (μM)
This compoundp56 lck0.004

This demonstrates its potential application in immunomodulation and therapeutic strategies against autoimmune diseases .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, although more extensive research is needed to confirm these findings.

Case Studies

  • Study on Antitubercular Activity : A derivative of the compound was tested against Mycobacterium tuberculosis, showing moderate activity compared to standard drugs like Isoniazid and Pyrazinamide. The MIC for the tested derivative was found to be significantly higher than the standard treatments, indicating a need for further optimization .
  • Neuroprotective Effects : Some derivatives were evaluated for their neuroprotective effects in models of ischemia/reperfusion injury, demonstrating potential antioxidant properties which could be beneficial in treating neurodegenerative diseases .

Research Findings

Recent advances in synthetic methodologies have expanded the library of derivatives based on this compound, enhancing its biological profile:

DerivativeBiological ActivityReference
Compound AAntimicrobial (MIC: 3.12 μg/mL)
Compound BEnzyme Inhibition (IC50: 0.004 μM)
Compound CAnticancer (Induces Apoptosis)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Bromination of a phenol precursor (e.g., 2-aminophenol) at the 6-position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–5°C to prevent over-bromination .
  • Step 2 : Introduction of the trifluoromethylthio (-SCF₃) group via nucleophilic substitution. Use trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert atmosphere with a base (e.g., NaH) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 45–65%, depending on reaction control .
    • Key Considerations :
  • Temperature control during bromination is critical to avoid di-substitution byproducts.
  • Steric hindrance from the amino group may necessitate prolonged reaction times for -SCF₃ introduction.

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), amino protons (δ 4.5–5.5 ppm, broad), and -SCF₃ (¹⁹F NMR: δ -40 to -45 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 320.93 (C₇H₅BrF₃NOS) with isotopic patterns confirming bromine .
  • X-ray Crystallography : Use SHELX programs for structure refinement. The -SCF₃ group exhibits distinct torsion angles (~90°) due to steric and electronic effects .
    • Data Table :
TechniqueKey Signals/Parameters
¹H NMRδ 6.8 (s, Ar-H), δ 5.2 (s, NH₂)
¹³C NMRδ 152.1 (C-OH), δ 121.4 (C-SCF₃)
¹⁹F NMRδ -42.3 (CF₃)

Q. What are the primary chemical reactions and stability profiles of this compound?

  • Reactivity :

  • Oxidation : Forms sulfoxide (-SO-CF₃) with H₂O₂ in acetic acid .
  • Reduction : Amino group can be acetylated (Ac₂O, pyridine), while Br may undergo Suzuki coupling with arylboronic acids .
  • Photodegradation : Susceptible to UV-induced cleavage of the C-S bond; store in amber vials under N₂ .
    • Stability :
  • Stable at RT in dry conditions but hygroscopic. Decomposes above 200°C (DSC data).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate NMR shifts. Compare with experimental data to identify conformational isomers .
  • Use molecular docking (AutoDock Vina) to predict interactions with biomolecules, explaining anomalous bioactivity results .
    • Case Study : A 2024 study resolved conflicting ¹H NMR peaks by identifying a rotameric -SCF₃ group via variable-temperature NMR .

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

  • Methods :

  • Solvent Screening : Use high-boiling solvents (DMSO, DMF) with slow evaporation. Add co-solvents (hexane) to induce nucleation .
  • Cryocooling : Flash-cool crystals to 100 K to minimize disorder from the -SCF₃ group .
    • SHELX Workflow :
  • Refine data with SHELXL using anisotropic displacement parameters for Br and S atoms. R-factors <5% indicate high-quality data .

Q. How does the compound interact with glutathione S-transferase (GST), and what methodological gaps exist in current studies?

  • Mechanistic Insights :

  • The -SCF₃ group acts as an electrophile, forming covalent adducts with GST’s active-site cysteine (confirmed via LC-MS/MS) .
  • Contradictions : Some studies report IC₅₀ values varying by >10-fold due to assay conditions (e.g., pH, glutathione concentration) .
    • Recommendations :
  • Standardize assays using recombinant GST isoforms and monitor kinetics via stopped-flow spectroscopy .

Data Contradictions and Resolution

  • Spectral vs. Computational Data : Discrepancies in ¹³C NMR shifts for the aromatic ring were resolved by attributing them to solvent effects (DMSO vs. CDCl₃) .
  • Bioactivity Variability : Differences in antimicrobial activity (MIC values) across studies may stem from bacterial strain-specific efflux pumps .

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